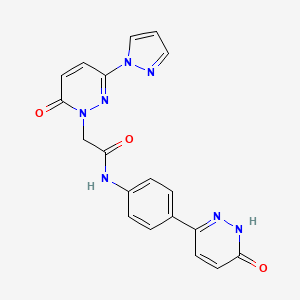

![molecular formula C17H15NO3 B2472608 ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate CAS No. 304896-34-2](/img/structure/B2472608.png)

ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

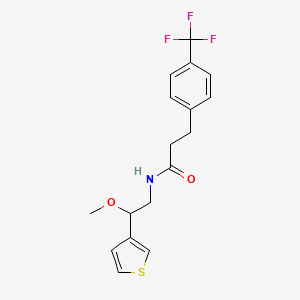

Ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate, also known as ethyl 3-(5-(4-methylphenyl)furan-2-yl)-2-cyanoacrylate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Plant Biomass Conversion and Industrial Applications

Ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate and its derivatives, particularly those involving furan rings like 5-Hydroxymethylfurfural (HMF), have shown significant potential in the conversion of plant biomass into valuable chemicals. These compounds can serve as an alternative to non-renewable hydrocarbon sources, paving the way for a more sustainable chemical industry. They are utilized in the synthesis of monomers, polymers, fuels, solvents, and various chemicals, demonstrating their versatile industrial applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Green Chemistry and Solvent Selection

In the realm of green chemistry, the importance of solvent selection for the biphasic dehydration of sugars to 5-HMF and furfural has been underscored. These chemicals, derived from the dehydration of glucose, fructose, and xylose, are considered valuable as building blocks. Studies emphasize the use of environmentally friendly solvents and highlight the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) as a tool for solvent screening, reflecting a commitment to environmentally sustainable practices in chemical production (Esteban, Vorholt, & Leitner, 2020).

Biodegradation and Environmental Impact

Research has also focused on the biodegradation and environmental fate of similar compounds, such as ethyl tert-butyl ether (ETBE), in soil and groundwater. The studies reveal the presence of microorganisms capable of degrading ETBE and emphasize the significance of understanding the biodegradation pathways and the influence of co-contaminants. This knowledge is crucial for effective bioaugmentation and biostimulation strategies in environmental remediation (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the role of furan and thiophene rings, components similar to the structure of ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate, is prominent. These heterocycles serve as structural units in bioactive molecules, contributing to the development of compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions. Such studies underscore the importance of structural modifications to achieve desired activity and selectivity in drug design (Ostrowski, 2022).

Environmental Monitoring and Health Impact

Additionally, research has been conducted on the quantification of human urinary carcinogen metabolites, including ethyl glucuronide (EtG), as biomarkers for tobacco use and cancer. Such studies provide insights into the exposure to toxic compounds and their potential health impacts, emphasizing the need for accurate and sensitive biomarker assays for public health monitoring and research (Hecht, 2002).

Mécanisme D'action

Target of Action

It’s worth noting that this compound is structurally similar to ethyl (2e)-3-(furan-2-yl)prop-2-enoate , which is used as a flavoring agent .

Mode of Action

Structurally similar compounds like pinacol boronic esters have been reported to undergo catalytic protodeboronation utilizing a radical approach .

Biochemical Pathways

Similar compounds have been used in the formal total synthesis of δ-®-coniceine and indolizidine 209b , suggesting that they may play a role in the synthesis of complex organic molecules.

Pharmacokinetics

It’s worth noting that ethyl (2e)-3-(furan-2-yl)prop-2-enoate is practically insoluble in water but soluble in ethanol , which may influence its bioavailability.

Result of Action

Similar compounds have been used in the formal total synthesis of complex organic molecules , suggesting that they may play a role in the synthesis of these molecules.

Action Environment

The solubility of similar compounds in different solvents suggests that the solvent environment could potentially influence the compound’s action and stability.

Propriétés

IUPAC Name |

ethyl (E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-3-20-17(19)14(11-18)10-15-8-9-16(21-15)13-6-4-12(2)5-7-13/h4-10H,3H2,1-2H3/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZTVXVRLVXZDA-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide](/img/structure/B2472531.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2472537.png)

![N-(isochroman-3-ylmethyl)-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2472538.png)

![3-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2472543.png)

![4-ethoxy-3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2472546.png)